Pyrazine-2,5-diol
Overview
Description
Pyrazine-2,5-diol is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₂. It is characterized by a pyrazine ring substituted with hydroxyl groups at the 2 and 5 positions.
Mechanism of Action
Target of Action
Pyrazine-2,5-diol, a derivative of pyrazine, is a biologically active compound . Pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrazine-containing kinase inhibitors interact with an amino acid in the hinge region of the kinase protein . More research is needed to elucidate the specific mode of action of this compound.
Biochemical Pathways
Pyrazine derivatives have been found to affect various biological pathways, depending on their specific targets
Result of Action
Pyrazine derivatives have been found to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Pyrazine-2,5-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme sodium-dependent noradrenaline transporter (SLC6A2), which is a significant regulator of adrenergic neurotransmitters . This interaction helps in lowering blood pressure and regulating cardiovascular functions. Additionally, this compound has been studied for its potential to degrade nicotine through interactions with the aerobic bacterium Arthrobacter nicotinovorans .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the sodium-dependent noradrenaline transporter can influence adrenergic signaling pathways, thereby affecting cardiovascular functions . Moreover, this compound’s role in nicotine degradation suggests its potential impact on cellular metabolism related to nicotine processing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with the sodium-dependent noradrenaline transporter involves binding to the transporter protein, which in turn affects the transport of noradrenaline across cell membranes . This binding interaction can lead to the inhibition or activation of downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as lowering blood pressure and aiding in nicotine degradation . At higher doses, this compound can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its role in nicotine degradation involves interactions with specific enzymes in the aerobic bacterium Arthrobacter nicotinovorans . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic process.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The sodium-dependent noradrenaline transporter is one such transporter that facilitates the movement of this compound across cell membranes . This transport mechanism affects the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, this compound may be localized to the cell membrane due to its interaction with the sodium-dependent noradrenaline transporter . This localization can affect its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,5-diol typically involves the hydroxylation of pyrazine derivatives. One common method is the reaction of pyrazine with hydrogen peroxide in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. Another approach involves the use of nitric acid as an oxidizing agent to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using cost-effective and readily available reagents. The choice of method depends on factors such as yield, purity, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,5-diol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyrazine-2,5-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield pyrazine-2,5-diamine when treated with reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: Pyrazine-2,5-diamine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Pyrazine-2,5-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydroxylated pyrazines.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents. They are also explored for their antioxidant properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
2,3-Dihydroxypyrazine: Similar structure but with hydroxyl groups at the 2 and 3 positions.
2,6-Dihydroxypyrazine: Hydroxyl groups at the 2 and 6 positions.
2,5-Dimethylpyrazine: Methyl groups instead of hydroxyl groups at the 2 and 5 positions
Uniqueness: Pyrazine-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This positioning allows for unique interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-hydroxy-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHRADXTTYICIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633423 | |
Record name | 5-Hydroxypyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134434-28-9 | |
Record name | 5-Hydroxypyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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